N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Description
N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic small molecule characterized by a pyridoindole core fused with a cyclopropane-containing amide side chain. This compound belongs to a class of derivatives designed to modulate central nervous system (CNS) targets, particularly those associated with neurodegenerative diseases such as Alzheimer’s, as suggested by structural analogs targeting tau protein aggregates . Its molecular structure includes an 8-fluoro substituent on the pyridoindole moiety and a cyclopropyl group attached to the amide nitrogen, which may enhance metabolic stability and blood-brain barrier penetration .
Properties
Molecular Formula |
C18H20FN3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C18H20FN3O2/c19-11-1-4-15-13(9-11)14-10-22(8-7-16(14)21-15)18(24)6-5-17(23)20-12-2-3-12/h1,4,9,12,21H,2-3,5-8,10H2,(H,20,23) |
InChI Key |
KLQAWZYLAQQROA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps, starting from readily available starting materialsKey reagents and conditions often include cyclization catalysts, fluorinating agents, and amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorine atom in the pyridoindole core can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyridoindole-based derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyridoindole Derivatives
Key Observations:
Therapeutic Implications: Derivatives with fluoro or methoxy groups (e.g., target compound, ) are prioritized for neurodegenerative diseases due to their CNS bioavailability . The trifluoromethyl-pyrazole variant diverges into heterocyclic chemistry, possibly targeting non-CNS pathways (e.g., inflammation or oncology).
Structural Modifications and Pharmacokinetics :
- The 4-methoxyphenethyl group extends the side chain, likely slowing renal clearance but increasing plasma protein binding.
- Iodine in may confer radiolabeling utility for imaging studies but risks off-target halogen interactions.
Research Findings and Limitations
- Target Compound: Limited direct pharmacological data are available, but its structural similarity to tau-targeting derivatives suggests a role in Alzheimer’s research.
- Analog : The iodine substituent’s steric and electronic effects remain uncharacterized in vivo, though its mass (503.34) may limit BBB penetration.
- Analog : The trifluoromethyl-pyrazole group demonstrates improved solubility (logP ~2.1 predicted) but lacks published binding affinity data.
Gaps in Evidence:
- No direct potency comparisons (e.g., IC₅₀ values) or clinical trial data are provided in the sources.
- The hydrochloride salt form of the target compound complicates free-base property analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
